1-Deoxy-L-idonojirimycin HCl
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Overview
Description
Synthesis Analysis
The synthesis of 1-Deoxy-L-idonojirimycin HCl and its derivatives involves several key steps starting from commercially available precursors. One notable method includes starting from tetrabenzyl glucose, with critical steps involving the substitution of the hydroxyl group at C-5 with an azido group, stereoselective reaction of the aldehyde at C-1 with dimethyl methylenephosphonate anion, conversion of the azide into an amino group, and cyclization of the amino alcohol (La Ferla, Bugada, & Nicotra, 2006). Another approach to synthesizing related iminosugars involves enantiomerically pure allenylstannanes as precursors for the synthesis of 1-deoxy-D-galactohomonojirimycin, highlighting the diversity of synthetic routes available for these compounds (Achmatowicz & Hegedus, 2004).
Scientific Research Applications
In Vitro and In Vivo Studies
Research involving compounds like IDJ often focuses on in vitro and in vivo studies to determine their therapeutic potential. For example, studies on migalastat, a compound with a similar mechanism of action, have highlighted the importance of understanding both in vitro amenability and in vivo effectiveness. This dual approach helps in assessing the potential clinical benefits of such compounds, including IDJ, for conditions like Fabry disease (Lenders, Stappers, & Brand, 2020).
Antibiotic Properties and Environmental Impact
Another angle of research investigates the environmental impact and antibiotic properties of various compounds. While not directly related to IDJ, studies on antibiotics' occurrence and toxicity in the aquatic environment can inform research on the ecological implications of widespread therapeutic use (Kovaláková et al., 2020). These insights are crucial for developing environmentally sustainable therapeutic strategies.
Antioxidant and Anti-inflammatory Applications
Research on the antioxidant properties of hydroxycinnamic acids (HCAs) and their structure-activity relationships offers insights into designing potent antioxidant molecules, which can be relevant for studying IDJ’s potential antioxidant and anti-inflammatory applications (Razzaghi-Asl et al., 2013). Understanding the molecular basis of these effects is vital for developing new treatments for oxidative stress-related diseases.
Safety And Hazards
The safety and hazards of 1-Deoxy-L-idonojirimycin HCl are not explicitly mentioned in the search results.
Future Directions
The future directions of 1-Deoxy-L-idonojirimycin HCl research are not explicitly mentioned in the search results. However, given its bioactivities, it could be further explored for its anti-hyperglycemic, anti-obesity, and antiviral features1.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized literature or experts in the field.
properties
IUPAC Name |
(2S,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3-,4-,5+,6+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIHMALTJRDNQI-SIQASLMSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(N1)CO)O)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@@H](N1)CO)O)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Deoxy-L-idonojirimycin HCl |
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